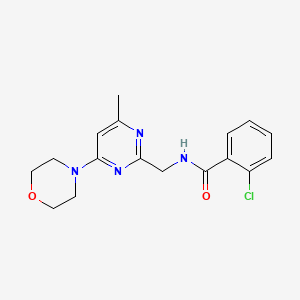

2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Descripción

2-Chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a benzamide derivative featuring a 2-chloro-substituted aromatic ring linked via an amide bond to a methylene group. The methylene group is attached to a pyrimidine scaffold substituted with a methyl group at position 4 and a morpholine moiety at position 5. Its design likely aims to optimize steric, electronic, or solubility properties through strategic substitution patterns .

Propiedades

IUPAC Name |

2-chloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-10-16(22-6-8-24-9-7-22)21-15(20-12)11-19-17(23)13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVASMBQNZWQKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidinamine core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include chloroacetic acid, morpholine, and various coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it an important component in various industrial processes.

Mecanismo De Acción

The mechanism by which 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the benzamide core and pyrimidine ring. Below is a comparative table of relevant compounds:

Key Observations:

- Morpholine vs. Other Substituents: The morpholine group (as in the target compound and compound 18) enhances solubility due to its polarity, compared to methyl or chloro groups .

- Chlorine vs.

- Benzamide Substituents: The 2-chloro group (target and compound 18) introduces steric and electronic effects distinct from 4-ethyl substitution (analog in ), which may influence target selectivity .

Agrochemical Activity ()

Compounds 14–19 in were synthesized as pesticides. Compound 18 (4-chloro, 6-morpholine) demonstrated moderate insecticidal activity, while compound 16 (4-chloro, 6-methoxy) showed higher thermal stability (melting point 166–167°C). The target compound’s 4-methyl group may reduce environmental persistence compared to chlorinated analogs .

Actividad Biológica

The compound 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.74 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water) | 2.5 |

The primary mechanism of action for 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide involves the inhibition of specific kinases associated with cell cycle regulation and apoptosis. Research indicates that this compound may act as a PLK4 inhibitor , affecting centriole duplication and potentially leading to cell cycle arrest in cancer cells .

Case Studies

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that treatment with 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide resulted in a significant reduction in cell viability. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

- Example IC50 values:

- HeLa (cervical cancer): 25 µM

- MCF-7 (breast cancer): 30 µM

- A549 (lung cancer): 20 µM

- In Vivo Studies :

Toxicity Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent anticancer properties, it also presents certain risks:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Aquatic Toxicity | Very toxic to aquatic life |

| Reproductive Effects | Suspected of damaging fertility |

Pharmacokinetics

Research indicates that the pharmacokinetic profile of 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide suggests moderate absorption and distribution within biological systems, with a half-life conducive to therapeutic use.

Synergistic Effects

Studies have explored the synergistic effects of combining this compound with other chemotherapeutic agents. For instance, co-treatment with doxorubicin showed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies.

Q & A

Q. How to address contradictory SAR data in structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.